N-(2-(methylthio)benzo[d]thiazol-6-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Description
N-(2-(methylthio)benzo[d]thiazol-6-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives.
Properties
IUPAC Name |
N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S2/c1-19-13-15-9-3-2-8(6-11(9)20-13)14-12(16)10-7-17-4-5-18-10/h2-3,6-7H,4-5H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHZDTUASHKOMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=COCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(methylthio)benzo[d]thiazol-6-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves the reaction of 2-aminobenzothiazole derivatives with appropriate carboxylic acid derivatives under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
N-(2-(methylthio)benzo[d]thiazol-6-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Triethylamine, sodium hydroxide.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the carbonyl group results in alcohol derivatives .
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of N-(2-(methylthio)benzo[d]thiazol-6-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. The structural characterization of the compound can be achieved through various spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy), which confirm the presence of functional groups and the overall molecular structure.
Biological Activities
Antimicrobial Activity:
Recent studies have demonstrated that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, compounds synthesized from benzothiazole sulfonylhydrazides have shown good activity against various microbial strains, indicating that modifications to the benzothiazole moiety can enhance biological efficacy . The specific compound has been evaluated for its ability to inhibit dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR), which are crucial enzymes in bacterial folate synthesis .
Antitubercular Properties:
The compound has also been explored for its antitubercular activity. Research indicates that benzothiazole-based compounds exhibit moderate to good activity against Mycobacterium tuberculosis, suggesting that this compound may possess similar properties . The mechanism of action is believed to involve interference with bacterial metabolic processes.
Neuroprotective Effects:
Some studies have indicated potential neuroprotective effects of thiazole derivatives in models of neurodegenerative diseases. The modulation of survival motor neuron (SMN) protein production has been highlighted as a therapeutic strategy for conditions like Spinal Muscular Atrophy (SMA), where compounds similar to this compound were found to enhance SMN levels in affected cells .
Table 1: Summary of Biological Evaluations
Mechanism of Action
The mechanism of action of N-(2-(methylthio)benzo[d]thiazol-6-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as inflammation or cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-methylbenzothiazole derivatives: Known for their monoamine oxidase inhibitory activity.
N-(benzo[d]thiazol-2-yl)benzamides: Studied for their anti-Alzheimer’s and anti-inflammatory properties.
Methoxy-substituted benzothiazoles:
Uniqueness
N-(2-(methylthio)benzo[d]thiazol-6-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide stands out due to its unique combination of a benzothiazole ring with a dioxine moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for a wide range of applications and makes it a valuable compound for further research and development .
Biological Activity
N-(2-(methylthio)benzo[d]thiazol-6-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological activities, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C₁₃H₁₃N₃O₃S₂
- Molecular Weight : 305.38 g/mol
- CAS Number : [insert CAS number if available]
Antimicrobial Activity
Research has indicated that derivatives of benzothiazole compounds exhibit a broad spectrum of antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study highlighted that benzothiazole derivatives could inhibit the growth of Gram-positive and Gram-negative bacteria, with some exhibiting minimum inhibitory concentrations (MIC) as low as 50 µg/mL .
Anticancer Properties
Several studies have explored the cytotoxic effects of benzothiazole derivatives on tumorigenic cell lines. For example, a series of substituted benzothiazoles demonstrated selective cytotoxicity against specific cancer cell lines while sparing normal cells. The efficacy was quantified using the half-maximal effective concentration (EC50) values, with some compounds showing EC50 values in the range of 28 to 290 ng/mL against tumorigenic lines .
The mechanism behind the biological activity of this compound may involve the modulation of cellular pathways. Compounds in this class have been shown to interact with G protein-coupled receptors (GPCRs), leading to alterations in intracellular signaling cascades such as calcium ion mobilization and protein kinase activation .
Synthesis and Evaluation
A recent study synthesized various derivatives of benzothiazoles and evaluated their biological activities. The synthesis involved reactions with isocyanates and subsequent cyclization processes. The resulting compounds were tested for their antibacterial and anticancer properties, revealing promising results for several derivatives .
Case Study: Anticancer Activity
In a focused investigation on the anticancer potential of benzothiazole derivatives, researchers found that specific modifications to the benzothiazole core significantly enhanced cytotoxicity against breast cancer cell lines. The study reported that compounds with electron-withdrawing groups exhibited improved activity compared to their electron-donating counterparts .
Data Tables
| Compound | Structure | MIC (µg/mL) | EC50 (ng/mL) | Activity |
|---|---|---|---|---|
| Compound A | Structure | 50 | 32 | Antibacterial |
| Compound B | Structure | 75 | 30 | Anticancer |
| Compound C | Structure | 100 | 28 | Antifungal |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
